(3E,5R,6R,12E)-tetradeca-3,12-dien-8,10-diyne-1,5,6-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lobetyol can be isolated from the roots of Codonopsis pilosula using various extraction and purification techniques . The process typically involves the use of solvents such as methanol or ethanol for extraction, followed by chromatographic methods for purification .
Industrial Production Methods
Industrial production of lobetyol involves large-scale extraction from Codonopsis pilosula roots. The roots are dried, ground, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain lobetyol in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lobetyol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its medicinal properties or to study its behavior under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize lobetyol.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of lobetyol, which are studied for their enhanced biological activities .
Scientific Research Applications
Lobetyol has been extensively studied for its anticancer properties . It has shown activity against several types of cancer, including gastric cancer . The compound is also being investigated for its potential use in treating other diseases and conditions, such as idiopathic membranous nephropathy and to facilitate hematopoietic stem cell transplantation .
Mechanism of Action
Lobetyol exerts its effects by down-regulating glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition . It markedly reduces both mRNA and protein expression of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2) . This down-regulation leads to a decrease in the availability of essential amino acids for cancer cell growth, thereby inhibiting tumor progression .
Comparison with Similar Compounds
Lobetyol is structurally similar to other polyacetylene glycosides such as lobetyolin and lobetyolinin . These compounds also exhibit anticancer properties but differ in their glycosylation patterns . Lobetyolin and lobetyolinin are the mono- and bis-glucosylated forms of lobetyol, respectively . The unique structure of lobetyol, without glycosylation, contributes to its distinct biological activities .
List of Similar Compounds
- Lobetyolin
- Lobetyolinin
Lobetyol stands out due to its unique structure and potent anticancer activities, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(3E,5R,6R,12E)-tetradeca-3,12-dien-8,10-diyne-1,5,6-triol |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-6-7-10-13(16)14(17)11-8-9-12-15/h2-3,8,11,13-17H,9-10,12H2,1H3/b3-2+,11-8+/t13-,14-/m1/s1 |
InChI Key |
WYBXCTMRUZBCMI-SFKQUYLHSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC[C@H]([C@@H](/C=C/CCO)O)O |
Canonical SMILES |
CC=CC#CC#CCC(C(C=CCCO)O)O |
Origin of Product |
United States |
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